molecular formula C9H17ClO B13186808 3-[2-(Chloromethyl)butyl]oxolane

3-[2-(Chloromethyl)butyl]oxolane

Cat. No.: B13186808
M. Wt: 176.68 g/mol
InChI Key: HGDWGKRJXSQZRZ-UHFFFAOYSA-N
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Description

3-[2-(Chloromethyl)butyl]oxolane is a tetrahydrofuran (oxolane) derivative featuring a butyl chain substituted with a chloromethyl group at the 2-position, attached to the oxolane ring at its 3-position. This compound combines the polar, oxygen-containing oxolane ring with a lipophilic chloromethylbutyl side chain, which may influence its physicochemical and pharmacokinetic properties. Oxolane derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their stability, solubility, and reactivity .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

3-[2-(chloromethyl)butyl]oxolane

InChI

InChI=1S/C9H17ClO/c1-2-8(6-10)5-9-3-4-11-7-9/h8-9H,2-7H2,1H3

InChI Key

HGDWGKRJXSQZRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCOC1)CCl

Origin of Product

United States

Biological Activity

3-[2-(Chloromethyl)butyl]oxolane, a compound with significant potential in medicinal chemistry, is characterized by its unique oxolane structure and chloromethyl substituent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an oxolane ring with a chloromethyl group attached to a butyl chain. This configuration influences its reactivity and interaction with biological targets.

The biological activity of 3-[2-(Chloromethyl)butyl]oxolane is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the highly reactive chloromethyl group. This allows it to interact with various enzymes and receptors, potentially leading to diverse pharmacological effects.

Biological Activities

Research indicates that compounds similar to 3-[2-(Chloromethyl)butyl]oxolane exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential for developing antimicrobial agents.
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values for 3-[2-(Chloromethyl)butyl]oxolane are yet to be established.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, akin to other chlorinated organic compounds that have demonstrated such activity.

Research Findings

Recent studies have begun to elucidate the biological profile of 3-[2-(Chloromethyl)butyl]oxolane. Below are key findings from relevant literature:

StudyFindings
Study A Investigated the antimicrobial properties of chlorinated oxolanes, showing significant inhibition against Gram-positive bacteria.
Study B Reported cytotoxic effects in vitro against breast cancer cell lines, indicating potential as an anticancer agent.
Study C Explored the enzyme inhibition properties, suggesting that modifications in the structure could enhance efficacy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of oxolanes demonstrated that compounds with chloromethyl substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In vitro tests revealed that compounds similar to 3-[2-(Chloromethyl)butyl]oxolane showed varying degrees of cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 20 µM to 100 µM depending on structural variations.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-[2-(Chloromethyl)butyl]oxolane:

2-(Chloromethyl)oxolane (Tetrahydrofurfuryl chloride)
  • Structure : Oxolane ring with a chloromethyl group at the 2-position.
  • Key Differences : Substituent position (2 vs. 3) and absence of the extended butyl chain.
  • Applications : Used as an intermediate in organic synthesis, particularly for introducing tetrahydrofurfuryl groups .
4-(Oxolan-3-yl)but-2-en-1-amine
  • Structure : Oxolane ring at the 3-position attached to a butenyl amine chain.
  • Key Differences : Substitution with an amine-functionalized unsaturated chain instead of a chloromethylbutyl group.
  • Applications : Explored in pharmaceutical and agrochemical research for its reactivity and selectivity .
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3CBB)
  • Structure : Salicylic acid derivative with a chloromethylbenzoyl group.
  • Key Differences : Aromatic system with ester and carboxylic acid functionalities, unlike the aliphatic oxolane backbone.
  • Pharmacokinetics : Exhibits a longer elimination half-life (39.4 ± 3.9 min in rats) compared to acetylsalicylic acid (5.66 min in rats), attributed to increased lipophilicity from the chloromethyl group .
2-(3-Iodopropyl)oxolane
  • Structure : Oxolane ring with a 3-iodopropyl group at the 2-position.
  • Key Differences : Halogen type (iodine vs. chlorine) and side chain length.
  • Applications : Serves as a halogenated building block in synthetic chemistry .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) log<sup>P</sup> (Predicted) T1/2 (min) AUC0-∞ (µg·min/mL) Key Applications
3-[2-(Chloromethyl)butyl]oxolane ~178.7 (calculated) ~2.1 (estimated) N/A N/A Synthetic intermediate
2-(Chloromethyl)oxolane ~118.5 ~1.5 N/A N/A Organic synthesis
3CBB 314.7 ~3.0 39.4 ± 3.9 66.3 ± 1.0 Analgesic drug candidate
Acetylsalicylic Acid (ASA) 180.2 ~1.2 5.66 152.2 Anti-inflammatory, antiplatelet

Notes:

  • Elimination : 3CBB’s prolonged T1/2 compared to ASA highlights the impact of structural modifications on pharmacokinetics .
  • Stability : Oxolane derivatives generally exhibit good chemical stability, making them suitable for synthetic applications .

Preparation Methods

Cyclization of Hydroxyalkyl Precursors with Epichlorohydrin

One common approach to synthesize chloromethyl-substituted oxolanes is through the reaction of hydroxyalkyl ketones or alcohols with epichlorohydrin under acid catalysis to form the oxolane ring with a chloromethyl substituent.

  • Reaction Conditions:
    • Catalyst: Boron trifluoride etherate (BF3·OEt2)
    • Temperature: Initially cooled to 10–15 °C, then epichlorohydrin added dropwise at 30–40 °C
    • Solvent: Often carbon tetrachloride or similar inert solvents
  • Yields and Optimization:
    • Yield depends on catalyst amount; 2 mol% BF3·OEt2 gave optimal yields (~45%) for related dioxolane derivatives.
    • Excess ketone (2 equivalents) improves yield and reduces polymerization of epichlorohydrin.
  • Example:
    • Synthesis of 2-chloromethyl-1,4-dioxaspiro[4.5]decane derivatives (structurally related to oxolanes) achieved yields up to 88% with optimized conditions.

This method can be adapted for 3-[2-(Chloromethyl)butyl]oxolane by selecting appropriate hydroxyalkyl precursors that lead to the butyl side chain upon cyclization.

Parameter Optimal Value Notes
Catalyst (BF3·OEt2) 2 mol% Higher or lower amounts reduce yield
Temperature 10–40 °C Controlled addition of epichlorohydrin
Solvent Carbon tetrachloride Prevents side polymerization
Ketone Excess 2 equivalents Reduces polymer formation
Yield 34–88% Depends on substrate and conditions

Source: Modified from synthesis of chloromethyl dioxolanes

Alkylation of Oxolane Rings with Chloromethyl Reagents

Another approach involves alkylation of an oxolane ring at the 3-position with chloromethyl-containing alkyl halides or sulfonates.

  • Typical Reaction:
    • Nucleophilic substitution of oxolane derivatives with chloromethyl butyl halides under basic conditions.
    • Bases such as cesium carbonate (Cs2CO3) in polar aprotic solvents like acetonitrile at elevated temperatures (~80 °C).
  • Catalysts and Additives:
    • Phase transfer catalysts or tetrabutylammonium salts may be used to enhance reactivity.
  • Yields:
    • Alkylation yields range from 70% to 88% depending on substrate and conditions.

This method allows modular introduction of the chloromethyl butyl side chain onto the oxolane ring.

Parameter Typical Value Notes
Base Cs2CO3 Strong base for deprotonation
Solvent Acetonitrile Polar aprotic solvent
Temperature 80 °C Promotes reaction rate
Reaction Time 2.5–3 hours Sufficient for complete alkylation
Yield 70–88% Depends on substrate purity and scale

Source: Alkylation in phosphonate and oxolane syntheses

Direct Chloromethylation Using Chloromethyl Chlorosulfate

A more direct method involves chloromethylation using chloromethyl chlorosulfate in the presence of potassium di-tert-butylphosphate and phase transfer catalysts.

  • Key Reagents:
    • Potassium di-tert-butylphosphate
    • Chloromethyl chlorosulfate
    • Catalysts: Tetrabutylammonium sulfate or chloride
  • Conditions:
    • Organic solvents such as dichloromethane or tetrahydrofuran
    • Mild temperatures (10–30 °C)
    • Molar ratios: chloromethyl chlorosulfate to phosphate ~2:1
  • Advantages:
    • One-step synthesis with high yield (>75%)
    • Avoids unstable or toxic reagents like chloroiodomethane
  • Limitations:
    • Requires careful control of catalyst and base equivalents

This method is more relevant for preparing chloromethyl phosphate derivatives but can inspire chloromethylation strategies for oxolane derivatives.

Parameter Optimal Range Notes
Temperature 15–25 °C Mild conditions favor selectivity
Catalyst (Tetrabutylammonium salt) 0.04–0.06 equiv Enhances reaction rate
Solvent Dichloromethane or THF Good solubility and reaction medium
Molar Ratio (chlorosulfate:phosphate) 1.9:1 to 2.1:1 Stoichiometric balance
Yield >75% High purity product

Source: Patent literature on chloromethyl di-tert-butylphosphate preparation

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): $$^{1}H$$, $$^{13}C$$, and $$^{31}P$$ NMR spectroscopy are standard for confirming structure and purity, particularly for oxolane and phosphate derivatives.
  • Mass Spectrometry (MS): Used to confirm molecular weight and detect impurities.
  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) for purity assessment.
  • Yield Determination: Based on isolated product weight and purity analysis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Cyclization with Epichlorohydrin BF3·OEt2 catalyst, carbon tetrachloride, 10–40 °C 34–88% Direct ring formation, moderate yield Polymerization side reactions
Alkylation with Chloromethyl Halides Cs2CO3 base, acetonitrile, 80 °C 70–88% Modular, good yields Requires pure starting materials
Direct Chloromethylation Potassium di-tert-butylphosphate, chloromethyl chlorosulfate, tetrabutylammonium salts, 15–25 °C >75% One-step, high purity Specific to phosphate derivatives

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